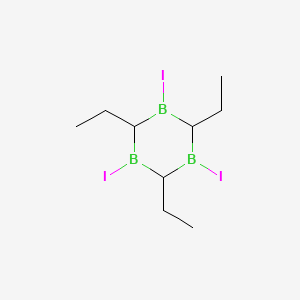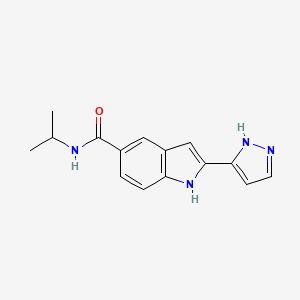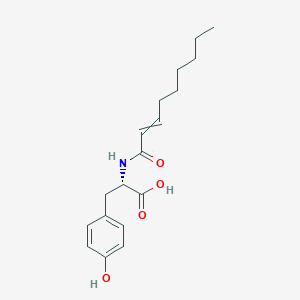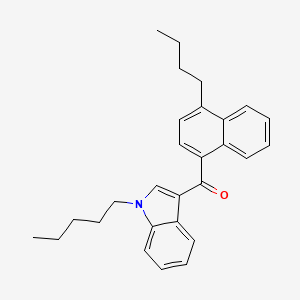![molecular formula C16H12N2O2 B14204167 2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one CAS No. 918897-90-2](/img/structure/B14204167.png)
2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through the formation of C–C bonds (Michael addition) and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Analyse Chemischer Reaktionen
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, the compound is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes . Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be compared with other similar compounds, such as benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives and benzo[h]pyrano[2,3-b]quinoline derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-Methyl-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one lies in its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
918897-90-2 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-methyl-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one |
InChI |
InChI=1S/C16H12N2O2/c1-9-6-7-13-10(8-9)14-15(16(19)20-13)18-12-5-3-2-4-11(12)17-14/h2-8,17-18H,1H3 |
InChI-Schlüssel |
KLDHETKBSJWAMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)

![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)

![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)

![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)



